2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide
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Overview
Description
2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with a methyl group at the 2-position and a dioxide group at the 1,1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a pharmacophore in drug design, particularly for antihypertensive, antidiabetic, and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2H-Benzo[b][1,4]thiazin-3(4H)-one: Explored for its cholinesterase inhibitory activity.
1,3-Benzothiazine derivatives: Investigated for their antimicrobial and anticancer activities.
Uniqueness
2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide stands out due to its unique substitution pattern and the presence of the dioxide group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H9NO3S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C9H9NO3S/c1-6-10-9(11)7-4-2-3-5-8(7)14(6,12)13/h2-6H,1H3,(H,10,11) |
InChI Key |
NNFOFXPRNGIIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
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